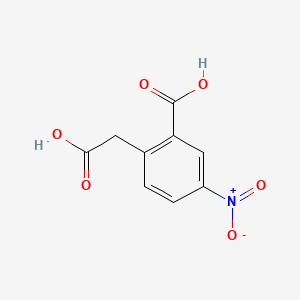
Ácido 2-(carboximetil)-5-nitrobenzoico
Descripción general
Descripción
2-(Carboxymethyl)-5-nitrobenzoic acid is an organic compound that features both carboxymethyl and nitro functional groups attached to a benzene ring
Aplicaciones Científicas De Investigación
2-(Carboxymethyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid typically involves the nitration of a precursor benzoic acid derivative followed by carboxymethylation. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxymethylation step involves the reaction of the nitrated benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 2-(Carboxymethyl)-5-nitrobenzoic acid may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxymethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-(Carboxymethyl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of 2-(Carboxymethyl)-5-nitrobenzoic acid.
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carboxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins and enzymes.
Comparación Con Compuestos Similares
2-(Carboxymethyl)-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-(Carboxymethyl)-4-nitrobenzoic acid: Differing in the position of the nitro group, which can affect its reactivity and applications.
2-(Carboxymethyl)-5-aminobenzoic acid: The reduced form of the nitro compound, with different chemical and biological properties.
2-(Carboxymethyl)-5-chlorobenzoic acid: Featuring a chloro group instead of a nitro group, leading to different reactivity and uses.
Propiedades
IUPAC Name |
2-(carboxymethyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIFWNXJOHQQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














